molecular formula C16H14N2 B3065678 1-(biphenyl-4-ylmethyl)-1H-imidazole CAS No. 56643-79-9

1-(biphenyl-4-ylmethyl)-1H-imidazole

Cat. No. B3065678
CAS RN: 56643-79-9
M. Wt: 234.29 g/mol
InChI Key: DLYMRVCQTVOYEW-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-ylmethyl)-1H-imidazole (BIPMI) is a synthetic organic compound that is used in a variety of scientific research applications. It is a highly reactive compound that is used as a catalyst in a number of different processes. BIPMI has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antifungal Properties

1-(Biphenyl-4-ylmethyl)-1H-imidazole has been studied for its antifungal properties. Research conducted by Setzu, Stefancich, la Colla, and Castellano (2002) explored its derivatives as antifungal agents, finding that certain analogues exhibited promising activities against fungal growth and displayed cellular selectivity (Setzu et al., 2002). This research demonstrates the compound's potential in the development of new antifungal medications.

Activation of PPARγ

The compound has been linked to the activation of PPARγ, a nuclear receptor involved in cellular differentiation and metabolism. Goebel et al. (2009) focused on how different substituents at the benzimidazole position affect PPARγ activation, highlighting its potential in pharmaceutical development for conditions like diabetes and obesity (Goebel et al., 2009).

Application in Material Chemistry

This compound has also found applications in material chemistry. Zhao, Li, Wang, and Chen (2002) synthesized a coordination polymer using a derivative of this compound, which led to the creation of microporous solid materials (Zhao et al., 2002). Such materials have potential applications in areas like gas storage and catalysis.

Corrosion Inhibition

In the field of corrosion science, derivatives of 1-(Biphenyl-4-ylmethyl)-1H-imidazole have shown promising results as corrosion inhibitors. A study by Prashanth et al. (2021) demonstrated that certain imidazole derivatives were effective in inhibiting corrosion on mild steel in acidic solutions, suggesting potential applications in industrial settings (Prashanth et al., 2021).

properties

IUPAC Name

1-[(4-phenylphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-4-15(5-3-1)16-8-6-14(7-9-16)12-18-11-10-17-13-18/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYMRVCQTVOYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481447
Record name 1-[(4-phenylphenyl)methyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(biphenyl-4-ylmethyl)-1H-imidazole

CAS RN

56643-79-9
Record name 1-[(4-phenylphenyl)methyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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